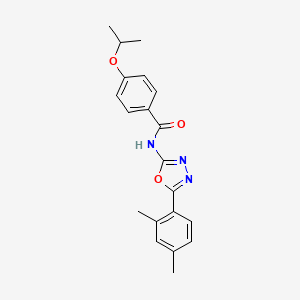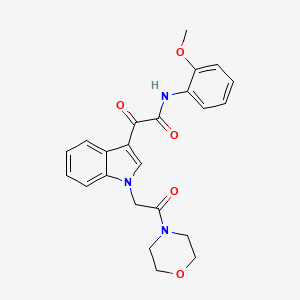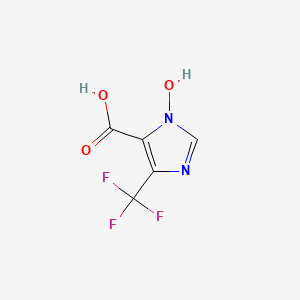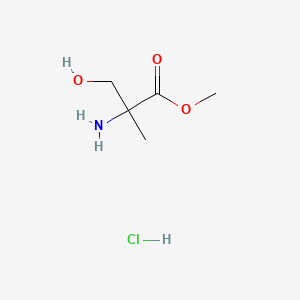
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide, commonly referred to as CEPP, is a synthetic organic compound belonging to the pyridine family. It has a variety of uses in scientific research, ranging from its use as a catalyst in organic synthesis to its application as a ligand for the preparation of metal complexes. CEPP is also used as a ligand in organometallic chemistry, as well as a reagent for the synthesis of organic compounds. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other synthetic materials.
Applications De Recherche Scientifique
CEPP has a variety of applications in scientific research. It has been used as a catalyst for the synthesis of organic compounds, as a ligand for the preparation of metal complexes, and as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other synthetic materials. In addition, it has been used as a reagent in the synthesis of polymers and other materials.
Mécanisme D'action
CEPP acts as a catalyst in the synthesis of organic compounds. It is able to activate the substrate by forming a covalent bond between the substrate and the CEPP molecule. This covalent bond increases the reactivity of the substrate, allowing it to react more easily with other reactants.
Biochemical and Physiological Effects
CEPP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the activity of enzymes involved in the synthesis of proteins, DNA, and RNA. In addition, it has been shown to increase the levels of certain hormones, such as testosterone, and to increase the production of certain neurotransmitters, such as serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
CEPP has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound with a long shelf life. In addition, it is a non-toxic and non-irritant compound, making it safe to use in laboratory experiments. However, CEPP is not very soluble in water, and it is not very stable in acidic conditions.
Orientations Futures
The use of CEPP in scientific research has numerous potential applications. It could be used to synthesize novel compounds, such as polymers and other materials, as well as to create new catalysts and ligands for the synthesis of organic compounds. In addition, it could be used as a reagent in the synthesis of pharmaceuticals and agrochemicals. Finally, CEPP could be used to study the biochemical and physiological effects of various compounds, as well as to study the mechanisms of action of various drugs.
Méthodes De Synthèse
CEPP can be synthesized from the reaction of 4-ethylphenol with ethyl cyanoacetate in the presence of an acid catalyst. The reaction yields a mixture of the corresponding amide and the ester. The amide can then be isolated by distillation, followed by recrystallization from a suitable solvent. The overall reaction is as follows:
4-Ethylphenol + Ethyl cyanoacetate → 2-Cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide + Ethyl 2-cyano-3-pyridin-4-ylpropanoate
Propriétés
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-13-3-5-16(6-4-13)20-17(21)15(12-18)11-14-7-9-19-10-8-14/h3-10,15H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEDUTLKODMHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2619807.png)


![5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B2619812.png)
![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2619813.png)
![ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2619815.png)

![1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2619817.png)

![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2619822.png)


![N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2619826.png)
![1-allyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B2619827.png)